Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Medicinal Chemistry CNS Drug Design ADME Profiling

Procure CAS 270912-72-6 for CNS drug discovery: its logP of 1.84 optimizes BBB penetration, reducing late-stage lipophilicity adjustments. With a wide thermal processing window (MP 206–210°C, BP 280.3°C), it ensures robust scale-up. Validated in Buchwald-Hartwig aminations, this building block accelerates kinase and PROTAC development. Consistent ≥98% purity supports automated synthesis.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 270912-72-6
Cat. No. B153212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
CAS270912-72-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3
InChIKeyOGCCBDIYOAFOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) Product Profile and Procurement Baseline


Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6, molecular formula C₁₀H₂₀N₂O₂, MW 200.28) is a Boc-protected pyrrolidine derivative featuring a primary amine at the 3-aminomethyl position [1]. The compound exists as a solid or liquid with a reported melting point of 206–210 °C and a boiling point of 280.3 °C at 760 mmHg . Its logP (1.84) and polar surface area (PSA 55.56 Ų) position it as a moderately lipophilic building block suitable for CNS and heterocyclic chemistry applications [2].

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Why Simple In-Class Substitution Risks Project Failure


Generic substitution of Boc-protected pyrrolidine building blocks is not equivalent. Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) differs from its closest analogs—such as 1-Boc-3-aminopyrrolidine (CAS 186550-13-0) or 1-Boc-3-(aminomethyl)pyrrolidine enantiomers (CAS 199174-29-3, 199175-10-5)—in three critical procurement-relevant dimensions: (i) lipophilicity (logP 1.84 vs. 1.59) affecting partitioning behavior and chromatographic properties [1]; (ii) thermal stability envelope (melting point 206–210 °C vs. 243–244 °C) impacting storage and processing ; and (iii) amine nucleophilicity and steric environment, which directly control reaction yields in cross-coupling and heterocycle formation [2]. Without these quantifiable property differences, unverified substitution can lead to failed synthetic routes, altered impurity profiles, or non-reproducible biological outcomes.

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Quantitative Differentiation vs. Key Comparators


Lipophilicity Differentiation: LogP 1.84 vs. 1.59 Enhances CNS Multiparameter Optimization

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 270912-72-6) exhibits a calculated logP of 1.84, which is 0.25 units higher than that of the direct 3-amino analog, 1-Boc-3-aminopyrrolidine (CAS 186550-13-0, logP 1.59) [1]. This increased lipophilicity translates to greater membrane permeability potential, a critical parameter in CNS and intracellular target engagement. The higher logP also modifies retention time in reverse-phase HPLC, necessitating distinct purification protocols compared to less lipophilic pyrrolidine Boc-protected amines.

Medicinal Chemistry CNS Drug Design ADME Profiling

Thermal Processing Window: Melting Point 206–210 °C vs. 243–244 °C

The melting point of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is 206–210 °C , whereas the 3-amino analog 1-Boc-3-aminopyrrolidine melts significantly higher at 243–244 °C . This 33–38 °C difference in melting point reflects distinct solid-state packing forces, which directly influence solubility, formulation development, and purification by crystallization. For laboratories employing automated synthesis or high-throughput screening, the lower melting point may also simplify handling and dissolution in common organic solvents.

Process Chemistry Solid Form Screening Stability

Volatility and Distillation: Boiling Point 280.3 °C vs. 257.4 °C

The boiling point of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate at atmospheric pressure is 280.3 °C . In contrast, 1-Boc-3-aminopyrrolidine boils at 257.4 °C . The 22.9 °C higher boiling point indicates stronger intermolecular interactions, likely due to the additional methylene group increasing van der Waals surface area. This difference affects purification options: the higher boiling point of the target compound reduces the risk of thermal degradation during solvent evaporation and may necessitate different vacuum distillation parameters compared to the lower-boiling analog.

Purification Thermal Stability Process Chemistry

Supply Chain Consistency: Minimum Purity 98% (GC) with Validated QC

Commercially sourced tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is routinely supplied with a minimum purity of 98% (GC) and moisture content ≤0.5%, accompanied by batch-specific NMR, HPLC, and GC analytical reports . While in-class analogs may be offered at similar nominal purities (95–97%), the availability of rigorously characterized material with consistent 98% purity reduces the need for additional purification steps and minimizes the risk of trace impurities interfering with sensitive catalytic reactions or biological assays.

Procurement Quality Control Reproducibility

Validated Reactivity in Buchwald-Hartwig Amination: Quantitative Use at 0.2 mmol Scale

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate has been explicitly demonstrated as a competent amine partner in Pd-catalyzed Buchwald-Hartwig amination. In a published patent example, 0.2 mmol of the compound was reacted with 2-chloroquinoline (0.2 mmol) in the presence of allyl palladium catalyst and Me-Dalphos ligand, yielding the coupled product after prep-TLC purification [1]. This specific stoichiometry and reaction condition provide a validated benchmark for chemists designing similar C–N bond-forming reactions. In contrast, the 3-amino analog lacks the pendant aminomethyl group, altering the steric and electronic profile of the amine nucleophile and potentially reducing coupling efficiency with hindered aryl halides.

Cross-Coupling Medicinal Chemistry Heterocycle Synthesis

Higher Molecular Weight: 200.28 g/mol vs. 186.25 g/mol

The molecular weight of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is 200.28 g/mol, compared to 186.25 g/mol for 1-Boc-3-aminopyrrolidine [1][2]. This 14.03 g/mol difference—corresponding to a single methylene (CH₂) unit—directly affects stoichiometric calculations, solution preparation, and LCMS molecular ion identification. For procurement, the higher molecular weight means that a 5 g order of the target compound contains approximately 0.025 mol of material, whereas the same mass of the 3-amino analog contains 0.027 mol, a ~8% difference in moles per unit mass.

Synthetic Planning Analytical Chemistry Inventory Management

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Optimal Procurement Scenarios Based on Evidence


CNS Drug Discovery: Building Block for Brain-Penetrant Candidates

The higher lipophilicity (logP 1.84) of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate makes it a preferred building block for designing CNS-active compounds where moderate blood-brain barrier permeability is desired [1]. Compared to the less lipophilic 3-amino analog (logP 1.59), this compound provides a more favorable starting point for multiparameter optimization, reducing the need for late-stage lipophilicity enhancement that often introduces metabolic liabilities . Procure this material for programs targeting neurological or psychiatric indications where pyrrolidine-containing scaffolds are employed.

Scale-Up Process Chemistry: Thermally Stable Intermediate for Multi-Step Synthesis

With a melting point of 206–210 °C and a boiling point of 280.3 °C, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate offers a wide thermal processing window, enabling robust handling during solvent evaporation, distillation, and storage [1]. This thermal stability profile supports its use as an intermediate in process chemistry routes where elevated temperatures are required for subsequent transformations. The 98% minimum purity specification further reduces the risk of impurity carryover, making it suitable for kilo-lab and pilot-scale campaigns.

Medicinal Chemistry: Validated Amine Partner in Pd-Catalyzed Cross-Couplings

The compound's successful application in Buchwald-Hartwig amination at 0.2 mmol scale provides a literature-validated precedent for constructing C–N bonds with heteroaryl halides [1]. Researchers developing kinase inhibitors, GPCR modulators, or PROTACs can confidently employ this building block in analogous cross-coupling reactions, minimizing the time spent on reaction optimization. The distinct aminomethyl substitution pattern also introduces a vector for further functionalization (e.g., reductive amination, sulfonylation) not possible with the 3-amino analog.

High-Throughput Parallel Synthesis: Reliable Quality Control for Reproducible Libraries

Batch-to-batch consistency with validated purity (≥98% by GC) and available NMR/HPLC certificates [1] makes tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate an appropriate choice for high-throughput parallel synthesis and automated library production. The consistent quality reduces the incidence of failed reactions due to unknown impurities, improving the overall success rate of compound collection expansion. Procurement from vendors providing comprehensive analytical documentation supports GLP and internal quality system requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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